1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate
Description
Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2C2H2O4/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;2*3-1(4)2(5)6/h2-3,6-7,12,14H,4-5,8-10H2,1H3;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGQIWZONRLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the alkylation of piperidine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Piperidine derivatives are often used as starting materials.
- Reactions : Typical reactions include:
- Alkylation to introduce the pyridin-4-ylmethyl group.
- Dioxalate formation through appropriate functional group transformations.
Research indicates that 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate may exhibit diverse biological activities, including:
- Analgesic Effects : Potential interactions with neurotransmitter systems suggest possible pain-relieving properties.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory pathways.
- Neuroprotective Activity : Its structural characteristics may allow it to interact with neuroreceptors or enzymes involved in neuroprotection.
Pharmaceutical Applications
This compound is particularly promising in the following areas:
Central Nervous System Disorders
The compound's unique structure may allow it to modulate various pathways involved in neurological functions, making it a candidate for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Pain Management
Given its potential analgesic properties, this compound could be explored for its efficacy in managing chronic pain conditions.
Inflammatory Diseases
The anti-inflammatory potential suggests applications in treating diseases characterized by excessive inflammation, such as arthritis.
Initial investigations indicate that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Binding affinity assays and cellular assays will be essential for elucidating its pharmacological profile.
In Vivo Studies
Though not yet extensively documented for this specific compound, related piperidine derivatives have shown promising results in animal models, demonstrating efficacy in reducing tumor sizes and improving survival rates in cancer studies.
Mechanism of Action
The mechanism of action of 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and ion channels, modulating their activity and influencing cellular processes.
Pathways Involved: The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally and functionally related molecules from the literature.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: Unlike Anta XV and LY-2940680, which use phthalazine or benzyl phthalazine cores, the target compound employs a piperidin-4-amine backbone. Compared to the dimethylpyridazine core in L-4, the piperidine system offers distinct electronic properties, which could influence receptor interaction kinetics .
Linker and Substituent Optimization: The 4-methylamino-piperidine linker in LY-2940680 was replaced in L-4 with pyrrolidin-3-amine to enhance potency. In astemizole analogues, phenethyl substituents (e.g., 4-methoxyphenethyl in 5c) are critical for antiplasmodial activity. The target’s pyridinylmethyl group may confer divergent selectivity, possibly toward kinase or neurotransmitter targets .
Salt Form and Physicochemical Properties: The dioxalate salt in the target compound contrasts with hydrochloride salts (e.g., astemizole analogue 5c) and non-salt forms (e.g., Anta XV). Dioxalate salts are often chosen for improved aqueous solubility, as seen in impurities like MM0464.20 .
Biological Implications: While Anta XV and LY-2940680 exhibit low nanomolar Smo affinity, the target compound’s piperidine core and pyridinylmethyl group may alter binding kinetics.
Biological Activity
1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
- Chemical Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- CAS Number : 1158269-66-9
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Biological Activity Overview
The biological activity of the compound can be summarized in the following key areas:
| Activity | Description |
|---|---|
| Antidepressant Effects | Modulates neurotransmitter levels, potentially alleviating symptoms of depression. |
| Neuroprotective Properties | Protects neuronal cells from oxidative stress and apoptosis. |
| Antitumor Activity | Exhibits cytotoxic effects against certain cancer cell lines, inhibiting proliferation. |
Antidepressant Effects
A study investigated the effects of similar piperidine derivatives on serotonin and norepinephrine reuptake inhibition. Results indicated that compounds with structural similarities to this compound showed significant antidepressant-like effects in animal models, suggesting a potential mechanism for mood regulation through neurotransmitter modulation .
Neuroprotective Properties
Research has highlighted the neuroprotective properties of piperidine derivatives in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to toxic agents . These findings support the hypothesis that this compound may offer therapeutic benefits in neurodegenerative diseases.
Antitumor Activity
A recent investigation into the cytotoxic effects of various piperidine derivatives revealed that this compound exhibited significant activity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via alkylation or reductive amination of piperidine derivatives. For example, a similar piperidine-based compound was synthesized by reacting N-methylpiperidin-4-amine with 4-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by salt formation with oxalic acid . Key intermediates are characterized using ESI-MS (e.g., m/z 198 [M+H]⁺ for a related piperidinylamine intermediate) and ¹H NMR (e.g., δ 2.8–3.2 ppm for piperidine protons and δ 8.5 ppm for pyridinyl protons) to confirm regiochemistry and purity .
Q. How should researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer : Critical parameters include:
- Temperature : Maintain 0–5°C during exothermic steps (e.g., amine alkylation) to minimize side reactions .
- pH control : Use buffered conditions (pH 7–8) for salt formation to avoid over-acidification, which may degrade the dioxalate .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-base extractions .
Q. What analytical techniques are essential for confirming the stability of this compound under storage?
- Methodological Answer :
- HPLC-MS : Monitor degradation products (e.g., free base formation due to oxalate dissociation) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- TGA/DSC : Assess thermal stability; decomposition temperatures >150°C indicate suitability for lyophilization .
- ¹H NMR in D₂O : Track pH-dependent protonation shifts (e.g., pyridinyl NH vs. piperidine NH) to verify structural integrity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for stereoisomers of related compounds?
- Methodological Answer : For stereochemical ambiguities (e.g., cis/trans piperidine conformers), use:
- DFT calculations : Compare theoretical vs. experimental ¹H NMR chemical shifts (RMSD <0.2 ppm validates assignments) .
- Molecular docking : Predict binding modes to chiral targets (e.g., GPCRs) and correlate with bioactivity data to identify active stereoisomers .
Q. What strategies mitigate batch-to-batch variability in biological assays caused by trace impurities?
- Methodological Answer :
- SPE purification : Employ mixed-mode cation-exchange cartridges to remove residual oxalic acid (<0.1% w/w) .
- LC-UV/HRMS : Detect and quantify impurities (e.g., N-oxide byproducts at m/z +16) using orthogonal methods .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for potency variations .
Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP measurements : Compare octanol/water partitioning of fluorinated vs. non-fluorinated analogs to predict membrane permeability .
- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes; fluorination at the pyridinyl position typically reduces CYP3A4-mediated oxidation .
- In silico ADMET : Apply tools like SwissADME to optimize substituents for blood-brain barrier penetration .
Methodological Considerations for Data Interpretation
Q. When observing contradictory bioactivity data across studies, what experimental variables should be re-examined?
- Answer : Investigate:
- Salt form discrepancies : Dioxalate vs. hydrochloride salts may alter solubility (e.g., 2.1 mg/mL vs. 5.8 mg/mL in PBS) and apparent IC₅₀ values .
- Cell line variability : Use authenticated lines (e.g., ATCC-certified) and standardized serum-free media to minimize off-target effects .
- Assay pH : Adjust to physiological pH (7.4) to prevent protonation-driven false negatives in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
